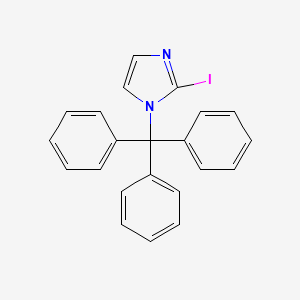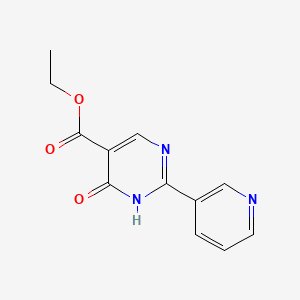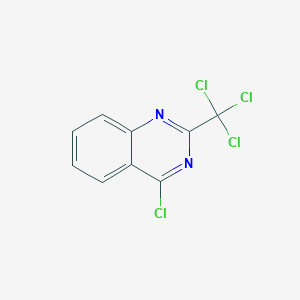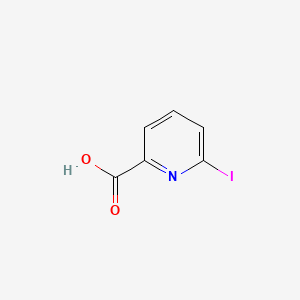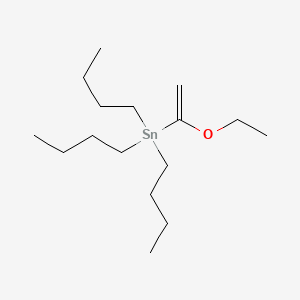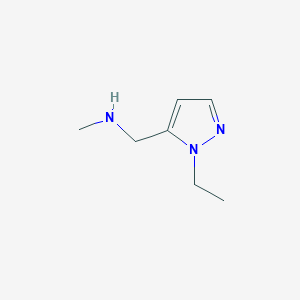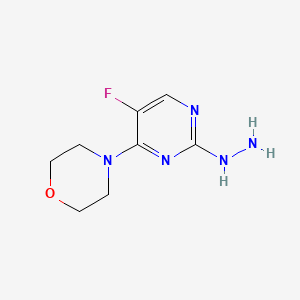
4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the potential characteristics and synthesis pathways for the compound . For instance, the synthesis of morpholine derivatives is a common theme, as seen in the synthesis of 2-(2,4-dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-4-ium chloride and various morpholino-1,3-oxazole-4-carbonitriles .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including cyclocondensation, reduction, and acidification . For example, the synthesis of 2-(2,4-dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-4-ium chloride is achieved via reduction by formic acid and acidification by hydrogen chloride . Similarly, the synthesis of morpholino-1,3-oxazole-4-carbonitriles includes reactions with hydrazine hydrate to form various recyclization products .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, IR, Mass spectral studies, and single crystal X-ray diffraction . For instance, the crystal structure of a synthesized morpholine derivative was confirmed to belong to the monoclinic system with specific lattice parameters .
Chemical Reactions Analysis
The interaction of morpholine derivatives with hydrazine hydrate can lead to different reaction pathways, resulting in the formation of various products depending on the substituents present on the morpholine ring . The removal of protecting groups such as phthalimido can also influence the course of the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be inferred from their molecular structure and the nature of their substituents. For example, the presence of a fluorophenyl group in a morpholine derivative can contribute to its biological activity, as seen in the compound with anti-tuberculosis activity . The intermolecular hydrogen bonding observed in the crystal structure of some derivatives can also affect their physical properties .
Wissenschaftliche Forschungsanwendungen
Application in Neurology
- FIPM was synthesized and labeled with fluorine-18 (18F) to develop a positron emission tomography (PET) tracer for in vivo visualization of leucine-rich repeat kinase 2 (LRRK2) in the brain .
- LRRK2 activity in the brain is associated with Parkinson’s disease .
Experimental Procedure
- FIPM showed high in vitro binding affinity for LRRK2 (IC50 = 8.0 nM) .
- [18F]FIPM was prepared in 5% radiochemical yield (n = 5), by inserting 18F into a pyridine ring, followed by removal of the protecting group .
Results
- Biodistribution and small-animal PET studies in mice indicated a low in vivo specific binding of [18F]FIPM .
- While [18F]FIPM presented limited potential as an in vivo PET tracer for LRRK2, it was suggested that it can be used as a lead compound for developing new radiotracers with improved in vivo brain properties .
Application in Oncology
- This compound was synthesized in the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs) .
- It showed promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM .
- Notably, one of the compounds emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
Experimental Procedure
- A series of new compounds were successfully synthesized in three steps with high yields .
- The compound showed significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values comparable to the well-known TKI sunitinib (IC50 = 261 nM) .
Results
- Mechanistic investigations revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells .
- It was accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
- Molecular docking studies indicated similar binding interactions between the compound and the four enzymes, as observed with sunitinib .
These findings highlight the potential of this compound as a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency . If you have any other questions or need further clarification, feel free to ask!
Application in Organic Synthesis
- This compound was synthesized by reacting 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions .
- The reaction was catalyzed by bis(diphenylphosphino)ferrocene palladium (II) .
- The resulting compound can be used as a building block in the synthesis of various organic compounds .
Experimental Procedure
- The reaction was carried out under conventional conditions, using potassium acetate as a base .
- The reaction was catalyzed by bis(diphenylphosphino)ferrocene palladium (II) .
Results
Eigenschaften
IUPAC Name |
(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN5O/c9-6-5-11-8(13-10)12-7(6)14-1-3-15-4-2-14/h5H,1-4,10H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQPHPDSFPNIPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2F)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350311 |
Source


|
| Record name | 4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine | |
CAS RN |
118121-89-4 |
Source


|
| Record name | 4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

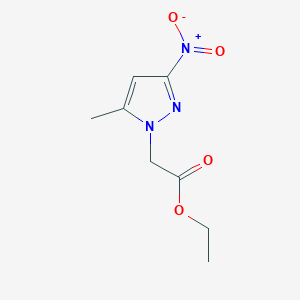


![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)
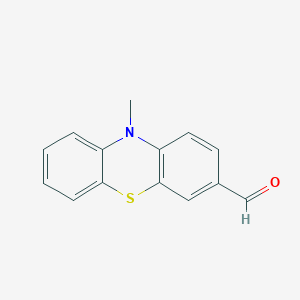
![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)


